An In-depth Technical Guide to Bisphenol Z-d6: Structure, Properties, and Applications
An In-depth Technical Guide to Bisphenol Z-d6: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of the industrial chemical Bisphenol Z (BPZ). The focus is on its chemical structure, physicochemical properties, and primary application as an internal standard in analytical chemistry. The biological activities of the parent compound, Bisphenol Z, are also discussed to provide a complete toxicological context.
Chemical Identity and Physicochemical Properties
Bisphenol Z-d6 is a stable isotope-labeled form of Bisphenol Z, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to the parent compound, which is crucial for its use in mass spectrometry-based analytical methods.[1][2] Its primary application is as an analytical standard for the quantification of Bisphenol Z in various matrices.[2]
The IUPAC name for Bisphenol Z-d6 is 4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol.[1]
Table 1: Physicochemical Properties of Bisphenol Z-d6 and Bisphenol Z
| Property | Bisphenol Z-d6 (BPZ-d6) | Bisphenol Z (BPZ) |
| Synonyms | 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6 | 4,4'-Cyclohexylidenebisphenol, Antigene W |
| CAS Number | 2733972-12-6[2] | 843-55-0[3][4] |
| Chemical Formula | C₁₈H₁₄D₆O₂[1][2] | C₁₈H₂₀O₂[3] |
| Molecular Weight | 274.39 g/mol [2] | 268.35 g/mol [4] |
| Appearance | - | White solid, flakes, or powder[3][4] |
| Melting Point | - | 188-192 °C[3][4] |
Analytical Applications and Experimental Protocols
The primary utility of Bisphenol Z-d6 is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] In this role, a known quantity of BPZ-d6 is added to a sample (e.g., urine, plasma, environmental water) at the beginning of the sample preparation process.
Because BPZ-d6 is chemically identical to BPZ, it experiences the same extraction efficiency and matrix effects during sample processing and ionization in the mass spectrometer. However, due to its higher mass, it is distinguishable from the non-labeled BPZ analyte by the detector. By comparing the signal intensity of the analyte (BPZ) to the known concentration of the internal standard (BPZ-d6), precise and accurate quantification can be achieved, correcting for any sample loss during preparation.
Representative Experimental Protocol: Quantification of BPZ in Urine
The following protocol is a representative example based on established methods for bisphenol analysis using online solid-phase extraction coupled with LC-MS/MS.[7]
Objective: To quantify the concentration of Bisphenol Z in human urine samples.
Materials:
-
Urine samples
-
Bisphenol Z analytical standard
-
Bisphenol Z-d6 internal standard solution (e.g., 1 µg/mL in methanol)
-
β-glucuronidase/arylsulfatase enzyme solution
-
Ammonium acetate buffer
-
LC-MS grade methanol and water
-
Formic acid
-
Online SPE-LC-MS/MS system
Methodology:
-
Sample Preparation & Deconjugation:
-
Aliquot 1 mL of urine into a polypropylene tube.
-
Fortify the sample by adding a precise volume of the Bisphenol Z-d6 internal standard solution to achieve a final concentration of 20 ng/mL.[7]
-
Add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated bisphenol metabolites.
-
Vortex and incubate the mixture at 37°C for 4 hours.
-
Centrifuge the sample to pellet any precipitates.
-
-
Calibration Curve Preparation:
-
Online SPE-LC-MS/MS Analysis:
-
Online SPE: Inject the supernatant from the prepared sample onto an SPE cartridge for automated extraction and concentration.
-
Chromatographic Separation: Elute the trapped analytes from the SPE cartridge onto an analytical column (e.g., a C18 column) for chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometry Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both BPZ and BPZ-d6 (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of BPZ to the peak area of BPZ-d6 against the concentration of the calibration standards.
-
Calculate the concentration of BPZ in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity and Toxicological Profile of Bisphenol Z
While Bisphenol Z-d6 is used for analytical purposes, its biological and toxicological properties are considered identical to the parent compound, Bisphenol Z. BPZ is used in the manufacturing of specialty polycarbonate plastics and other chemical compounds.[3][8] Like many bisphenol analogs, BPZ is recognized as an endocrine-disrupting chemical (EDC).[9][10]
Key Toxicological Findings:
-
Endocrine Disruption: Bisphenol analogues, including BPZ, can interfere with the body's hormonal systems.[10] They are known for their estrogenic activity, which may pose risks to human health and aquatic ecosystems.[8]
-
Reproductive Toxicity: Recent studies have shown that BPZ exposure can inhibit the meiotic maturation of oocytes.[9] The mechanism involves inducing mitochondrial dysfunction, which leads to oxidative stress, DNA damage, and ultimately triggers premature apoptosis (programmed cell death) in the oocytes.[9] This suggests that BPZ is not a safe alternative to BPA in terms of reproductive health.[9]
-
Cytotoxicity: In vitro studies on breast cancer and glioblastoma cell lines have demonstrated that certain derivatives of BPZ can induce cell death.[11] The cytotoxic effects appear to be enhanced by increasing the lipophilicity of the BPZ molecule.[11]
The general mechanism of action for estrogenic EDCs like Bisphenol Z involves binding to nuclear hormone receptors, such as the estrogen receptor (ER). This binding can initiate a signaling cascade that alters gene expression.
References
- 1. Bisphenol Z-d6 | CAS | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Bisphenol Z - Wikipedia [en.wikipedia.org]
- 4. Bisphenol Z analytical standard 843-55-0 [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol Z exposure inhibits oocyte meiotic maturation by rupturing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
